

physical and chemical properties of forosamine

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Compound of Interest

Compound Name: Forosamine

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Forosamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forosamine, a naturally occurring deoxyamino sugar, is a critical component of several biologically active compounds, including the antibiotic spiramycin and the insecticide spinosyn A. Its unique structure and role in the bioactivity of these parent compounds make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the known physical and chemical properties of **forosamine**, outlines experimental protocols for its synthesis and analysis, and illustrates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers working with **forosamine** and related aminosugars.

Physical and Chemical Properties

Forosamine, with the systematic name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is a tetradeoxyhexose derivative.^[1] While extensive experimental data for all physical and chemical properties are not readily available in the public domain, the following tables summarize the known and computed properties of this aminosugar.

Table 1: General and Physical Properties of Forosamine

Property	Value	Source
Molecular Formula	C8H17NO2	PubChem[1]
Molecular Weight	159.23 g/mol	PubChem[1]
Physical State	Solid (presumed)	Inferred from structure
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Optical Rotation	Data not available	

Table 2: Chemical and Computed Properties of Forosamine

Property	Value	Source
IUPAC Name	(4S,5R)-4-(dimethylamino)-5-hydroxyhexanal	PubChem[1]
InChI	InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8+/m1/s1	PubChem[1]
InChIKey	SZGAAHDUAFVZSS-SFYZADRCSA-N	PubChem[1]
Canonical SMILES	C--INVALID-LINK--N(C)C">C@HO	PubChem[1]
pKa	Data not available	
XLogP3	-0.1	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	4	PubChem (Computed)[1]

Table 3: Spectroscopic Data Summary for Forosamine

Technique	Data	Source
¹ H NMR	Specific experimental data not available.	
¹³ C NMR	Specific experimental data not available.	
Mass Spectrometry	A GC-MS spectrum is available in the John Wiley & Sons, Inc. database.	PubChem[1]
Infrared (IR) Spectroscopy	Specific experimental data not available.	

Experimental Protocols

Detailed experimental protocols specifically for **forosamine** are not extensively published. However, based on general methodologies for aminosugar synthesis and analysis, the following protocols can be adapted.

Chemical Synthesis of D-Forosamine

A convenient synthesis of D-**forosamine** can be achieved from D-glucose as a starting material. The synthesis involves several intermediate steps with reported yields in the range of 70-80%.

Protocol: Synthesis of D-**Forosamine** from D-Glucose

- Step 1: Synthesis of ethyl-4,6-di-O-tosyl-2,3-dideoxy- α -D-erythro-hex-2-enopyranoside. This intermediate is prepared from a D-glucose derivative. The specific reaction conditions and reagents would follow established procedures for the tosylation and elimination reactions on pyranosides.
- Step 2: Synthesis of 4-iodo-2,3,4-trideoxy-6-O-tosyl- α -D-threo-hex-2-enopyranoside. This step involves a nucleophilic substitution reaction to introduce the iodo group.
- Step 3: Synthesis of ethyl 4-azido-2,3,4-trideoxy-6-O-tosyl- α -D-erythro-hex-2-enopyranoside. The iodo group is displaced with an azide group, which serves as a precursor to the amine.
- Step 4: Synthesis of ethyl 4-amino-2,3,4,6-tetradeoxy- α -D-erythro-hexopyranoside. The azide and other protecting groups are reduced to yield the amino sugar.
- Step 5: N,N-dimethylation. The primary amine is then dimethylated using an appropriate methylating agent (e.g., formaldehyde and formic acid - Eschweiler-Clarke reaction) to yield **forosamine**.

Note: This is a generalized outline. Researchers should consult the primary literature for detailed reaction conditions, purification procedures, and characterization data for each step.

Analytical Methods

Protocol: GC-MS Analysis of **Forosamine**

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of volatile derivatives of aminosugars.

- 1. Derivatization:
 - To increase volatility, **forosamine** must be derivatized. A common method is trimethylsilylation.
 - Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine.
 - Procedure:
 - A dried sample of **forosamine** (or a sample extract) is placed in a reaction vial.
 - Pyridine is added to dissolve the sample.
 - BSTFA with 1% TMCS is added.
 - The vial is sealed and heated at 60-70 °C for 30-60 minutes to ensure complete derivatization.
- 2. GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is typically used.
 - Injector: Split/splitless injector, operated at a temperature of 250-280 °C.
 - Oven Temperature Program:
 - Initial temperature: 100-120 °C, hold for 1-2 minutes.
 - Ramp: 5-10 °C/min to a final temperature of 280-300 °C.
 - Hold at the final temperature for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 600.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- 3. Data Analysis: The resulting mass spectrum of the derivatized **forosamine** can be compared with spectral libraries or interpreted based on characteristic fragmentation patterns of trimethylsilylated aminosugars.

Biosynthesis of Forosamine

Forosamine is a key component of the insecticide spinosyn A, produced by the bacterium *Saccharopolyspora spinosa*. The biosynthetic pathway for TDP-D-**forosamine** has been elucidated and involves a series of enzymatic transformations starting from the common precursor TDP-4-keto-6-deoxy-D-glucose.



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Caption: Biosynthesis pathway of TDP-D-**forosamine** in *Saccharopolyspora spinosa*.

Conclusion

Forosamine remains a molecule of high interest due to its presence in important natural products. This guide has consolidated the available physical, chemical, and biosynthetic

information on **forosamine**. While there are notable gaps in the experimental data, particularly concerning its physical properties and detailed spectroscopic characterization, the provided information and generalized protocols offer a solid foundation for researchers. Further investigation into the experimental determination of **forosamine**'s properties would be a valuable contribution to the fields of natural product chemistry and drug discovery.

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References

- 1. (4S,5R)-4-(Dimethylamino)-5-hydroxyhexanal | C₈H₁₇NO₂ | CID 193532 - PubChem [pubchem.ncbi.nlm.nih.gov]
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